Methyl 2-(bromomethyl)-4,5-difluorobenzoate Methyl 2-(bromomethyl)-4,5-difluorobenzoate
Brand Name: Vulcanchem
CAS No.: 1245515-61-0
VCID: VC13796331
InChI: InChI=1S/C9H7BrF2O2/c1-14-9(13)6-3-8(12)7(11)2-5(6)4-10/h2-3H,4H2,1H3
SMILES: COC(=O)C1=CC(=C(C=C1CBr)F)F
Molecular Formula: C9H7BrF2O2
Molecular Weight: 265.05 g/mol

Methyl 2-(bromomethyl)-4,5-difluorobenzoate

CAS No.: 1245515-61-0

Cat. No.: VC13796331

Molecular Formula: C9H7BrF2O2

Molecular Weight: 265.05 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(bromomethyl)-4,5-difluorobenzoate - 1245515-61-0

Specification

CAS No. 1245515-61-0
Molecular Formula C9H7BrF2O2
Molecular Weight 265.05 g/mol
IUPAC Name methyl 2-(bromomethyl)-4,5-difluorobenzoate
Standard InChI InChI=1S/C9H7BrF2O2/c1-14-9(13)6-3-8(12)7(11)2-5(6)4-10/h2-3H,4H2,1H3
Standard InChI Key BJAZHJGTPBMOCI-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=C(C=C1CBr)F)F
Canonical SMILES COC(=O)C1=CC(=C(C=C1CBr)F)F

Introduction

Structural and Molecular Characteristics

Molecular Composition

The compound has the molecular formula C₉H₇BrF₂O₂ and a molecular weight of 265.05 g/mol . Its IUPAC name, methyl 2-(bromomethyl)-4,5-difluorobenzoate, reflects the substitution pattern: a bromomethyl group at position 2 and fluorine atoms at positions 4 and 5 on the benzene ring .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₉H₇BrF₂O₂
Molecular Weight265.05 g/mol
SMILESCOC(=O)C1=CC(=C(C=C1CBr)F)F
InChIKeyBJAZHJGTPBMOCI-UHFFFAOYSA-N

Spectral Data

  • Mass Spectrometry: The predominant adducts observed include [M+H]⁺ at m/z 264.967 and [M+Na]⁺ at m/z 286.949, with predicted collision cross-sections of 152.1 Ų and 154.5 Ų, respectively .

  • NMR Predictions: The aromatic proton environment is influenced by electron-withdrawing fluorine and bromine substituents, yielding distinct splitting patterns in the δ 7.0–8.0 ppm range .

Synthesis and Manufacturing

Industrial Synthesis

Methyl 2-(bromomethyl)-4,5-difluorobenzoate is synthesized via bromination of precursor difluorobenzoate derivatives. While detailed protocols are often proprietary, analogous routes involve:

  • Electrophilic Bromination: Using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in non-polar solvents like hexane .

  • Esterification: Subsequent methylation of the carboxylic acid intermediate with methanol under acidic conditions .

Table 2: Representative Synthesis Parameters

ParameterConditionsYield
Brominating AgentNBS, AIBN, hexane, 60°C~96%
Purity≥95% (HPLC)

Quality Control

Commercial batches (e.g., MuseChem, MolCore) specify a purity of ≥95–97%, verified via HPLC and NMR . Critical impurities include dibromo byproducts, which are minimized through controlled reaction stoichiometry .

Applications in Pharmaceutical and Materials Chemistry

Pharmaceutical Intermediates

The compound serves as a key building block in:

  • Antiviral Agents: Functionalization of the bromomethyl group enables cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl motifs in protease inhibitors .

  • Kinase Inhibitors: Fluorine atoms enhance binding affinity to ATP pockets in target proteins, as seen in preclinical candidates for oncology .

Materials Science

  • Liquid Crystals: The rigid aromatic core and halogen substituents contribute to mesophase stability in display technologies .

  • Polymer Additives: Bromine acts as a flame retardant in high-performance polymers .

PrecautionGuideline
Personal ProtectionGloves, goggles, fume hood use
Storage2–8°C under inert gas (N₂/Ar)
DisposalIncineration via licensed facilities

Future Directions and Research Gaps

Emerging Opportunities

  • Targeted Drug Delivery: Functionalization of the bromomethyl group for antibody-drug conjugates (ADCs) .

  • Sustainable Synthesis: Catalytic bromination methods to reduce waste .

Unresolved Challenges

  • Toxicological Data: Full ecotoxicity and chronic exposure studies are needed.

  • Scalability: Optimizing reaction conditions for kilogram-scale production .

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